molecular formula C9H8Cl2O4S B2613784 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 2228322-29-8

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2613784
CAS No.: 2228322-29-8
M. Wt: 283.12
InChI Key: FBGSYOJDIVZPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl2O4S It is a derivative of benzodioxepine, characterized by the presence of a chloro group at the 9th position and a sulfonyl chloride group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves the chlorination of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modification or inhibition of their function. The chloro group may also participate in interactions with molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: A derivative with a carboxylic acid group instead of a sulfonyl chloride group.

    9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile: A derivative with a nitrile group instead of a sulfonyl chloride group.

Uniqueness

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of sulfonamide and sulfonate derivatives, which are important in various fields of research and industry.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSYOJDIVZPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)S(=O)(=O)Cl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.